N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Surface chemistry Silane coupling agent stability Procurement shelf-life

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (CAS 186543-03-3 / 156214-80-1) is a hydroxyl-functional trialkoxysilane coupling agent with molecular formula C13H29NO5Si and molecular weight 307.46 g/mol. The compound features a triethoxysilyl head group linked via a propyl spacer to a terminal 4-hydroxybutyramide moiety, which provides a reactive hydroxyl terminus for subsequent chemical coupling.

Molecular Formula C13H29NO5Si
Molecular Weight 307.46 g/mol
CAS No. 186543-03-3
Cat. No. B062178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
CAS186543-03-3
Molecular FormulaC13H29NO5Si
Molecular Weight307.46 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)CCCO)(OCC)OCC
InChIInChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16)
InChIKeyQKDAMFXBOUOVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (CAS 186543-03-3) — Sourcing Profile for Silane Coupling Agents


N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (CAS 186543-03-3 / 156214-80-1) is a hydroxyl-functional trialkoxysilane coupling agent with molecular formula C13H29NO5Si and molecular weight 307.46 g/mol [1]. The compound features a triethoxysilyl head group linked via a propyl spacer to a terminal 4-hydroxybutyramide moiety, which provides a reactive hydroxyl terminus for subsequent chemical coupling [2]. As supplied commercially under the product code SIT8189.5 (Gelest), it exhibits a density of 1.02 g/mL, a refractive index of 1.4533 at 20°C, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water), requiring packaging under nitrogen .

Functional Substrate Silanization: Why N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide Cannot Be Replaced by Generic Aminosilanes


Generic aminosilanes (e.g., APTES) present amine termini that require secondary crosslinkers (e.g., glutaraldehyde, diisothiocyanates) for biomolecule immobilization, introducing additional steps and heterogeneous surface chemistry. N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide, in contrast, provides a terminal hydroxyl group that functions as a direct anchoring point for light-directed in situ oligonucleotide synthesis via phosphoramidite chemistry [1]. This structural distinction eliminates the need for post-silanization activation and avoids the variable surface charge associated with protonated amines under aqueous conditions. Furthermore, the compound's specific role as an anchoring reagent in maskless array synthesis (MAS) protocols is documented with defined silanization conditions (1.5–2.0% w/v in 95:5 EtOH/H2O with acetic acid for 4 h at room temperature, followed by 120°C vacuum cure) that have been optimized for subsequent photolithographic deprotection . Substituting an amine-, epoxy-, or thiol-terminated silane would fundamentally alter the downstream coupling chemistry, requiring complete revalidation of array synthesis parameters.

Quantitative Differentiation of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide: Head-to-Head Procurement Evidence


Hydrolytic Stability: SIT8189.5 vs. Typical Aminosilanes and Epoxysilanes

Gelest classifies N-(3-triethoxysilylpropyl)-4-hydroxybutyramide (SIT8189.5) with a hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' . This rating positions the compound at the more stable end of the silane spectrum, in contrast to many widely used aminosilanes (e.g., APTES, hydrolytic sensitivity rating 4: 'reacts rapidly with moisture') and chlorosilanes (rating 1–2: 'reacts violently or vigorously with water') [1]. The slower hydrolysis kinetics reduce the risk of premature oligomerization during storage and handling, thereby preserving reactive ethoxy groups for surface condensation. This attribute directly impacts procurement: the compound is supplied under nitrogen to maintain shelf stability, yet its moderate sensitivity permits routine laboratory handling without the extreme anhydrous precautions required for chlorosilanes or moisture-sensitive alkoxysilanes with ratings ≤5 [2].

Surface chemistry Silane coupling agent stability Procurement shelf-life

CO2 Snow Treatment: Quantitative Monolayer Thickness Control for Hydroxybutyramide SAMs

Self-assembled monolayers (SAMs) of N-(3-triethoxysilylpropyl)-4-hydroxybutyramide prepared on Si/SiO2 exhibit a known fabrication challenge: non-self-limited growth that produces a stable base monolayer overlaid with disordered multilayers. CO2 snow treatment quantitatively removes these disordered multilayers, yielding films confirmed by ellipsometry to be one monolayer thick with full and uniform surface coverage rather than nonuniform islands [1]. This processing route, also demonstrated for octadecyltrichlorosilane SAMs, provides a validated method for achieving near-perfect monolayers without requiring ultra-stringent deposition conditions [2].

Self-assembled monolayers Surface characterization Ellipsometry

Physical Property Benchmarks: Density and Refractive Index for Formulation QC

Technical datasheets specify a density of 1.02 g/mL and a refractive index (nD20) of 1.4533 for SIT8189.5 . These values serve as quantitative benchmarks for incoming material identity verification and purity assessment. In contrast, closely related commercial silanes exhibit distinct physical constants: 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2) has a density of 0.946 g/mL and nD20 of 1.4225; 3-glycidoxypropyltrimethoxysilane (GLYMO, CAS 2530-83-8) has a density of 1.07 g/mL and nD20 of 1.4270 . The intermediate density (1.02 vs. 0.95–1.07 g/mL) and higher refractive index (1.4533 vs. 1.42–1.43) of SIT8189.5 enable rapid discrimination from these common alternatives via simple benchtop measurements, reducing the risk of misidentification during laboratory-scale formulation.

Quality control Analytical chemistry Formulation

Surface Functionalization Protocol Validation: Reproducible Silanization for Microarray Fabrication

The compound's primary documented application is as an anchoring reagent for light-directed in situ DNA synthesis on glass, where it provides the terminal hydroxyl groups required for phosphoramidite coupling [1]. Standardized protocols, based on the foundational work of McGall et al., specify silanization of Schott Nexterion Glass D slides using 10 g of SIT8189.5 in 500 mL of 95:5 EtOH/H2O with 1 mL acetic acid for 4 h at room temperature, followed by curing at 120°C under vacuum overnight . This protocol has been directly validated in peer-reviewed array fabrication workflows employing maskless array synthesis (MAS) with digital micromirror device (DMD)-mediated UV photolithography (365 nm, 6 J/cm² radiant energy density) . While alternative hydroxyl-terminated silanes (e.g., 11-hydroxyundecyltriethoxysilane) exist, N-(3-triethoxysilylpropyl)-4-hydroxybutyramide's shorter propyl spacer and amide linkage may influence surface packing density and subsequent oligonucleotide synthesis efficiency; however, direct comparative studies with quantitative coupling yield data are not available in the public domain.

DNA microarray Surface silanization Oligonucleotide synthesis

Procurement-Driven Application Scenarios for N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide (SIT8189.5)


Light-Directed In Situ Oligonucleotide Microarray Fabrication

SIT8189.5 is the anchoring reagent of choice for glass slide functionalization in maskless array synthesis (MAS) workflows. The compound provides a uniform hydroxyl-terminated surface that directly accepts phosphoramidites during photolithographic in situ DNA/RNA synthesis [1]. Procurement for this application should follow the validated silanization protocol: 10 g of SIT8189.5 in 500 mL of 95:5 EtOH/H2O with 1 mL acetic acid for 4 h at room temperature, followed by 120°C vacuum curing overnight .

Preparation of Uniform Hydroxyl-Terminated Self-Assembled Monolayers (SAMs) on Silicon Oxide

For surface science studies requiring hydroxyl-terminated SAMs on Si/SiO2, SIT8189.5 enables the formation of stable base monolayers. The non-self-limited growth tendency, which produces overlying multilayer islands, can be corrected via CO2 snow treatment to yield films confirmed by ellipsometry to be one monolayer thick with full and uniform surface coverage [2]. This approach provides a less stringent alternative to vapor-phase deposition for achieving near-perfect hydroxyl-functionalized monolayers.

Laboratory-Scale Silanization with Extended Shelf-Life Tolerance

For laboratories that perform intermittent silanization procedures, SIT8189.5's hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) translates to greater tolerance for occasional ambient exposure during weighing and transfer compared to APTES (rating 4) . This attribute reduces the frequency of material discard due to premature hydrolysis and oligomerization, improving procurement efficiency for low-throughput users.

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